molecular formula C12H16N2 B11907581 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- CAS No. 653604-86-5

6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)-

Cat. No.: B11907581
CAS No.: 653604-86-5
M. Wt: 188.27 g/mol
InChI Key: VPFQVSORVQNFIV-UHFFFAOYSA-N
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Description

6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core with a tetrahydro modification and a propenyl group attached at the second position.

Preparation Methods

The synthesis of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the propenyl group. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures. Industrial production methods may involve catalytic hydrogenation processes to achieve the desired tetrahydroisoquinoline structure.

Chemical Reactions Analysis

6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: The propenyl group can undergo electrophilic substitution reactions, leading to various substituted isoquinoline derivatives. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline compounds, and various substituted isoquinoline derivatives.

Scientific Research Applications

6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the propenyl group and has different biological activities.

    6-Isoquinolinamine, 1,2,3,4-tetrahydro-7-methoxy-2-methyl-: Contains a methoxy and methyl group, leading to different chemical properties and applications.

    4-Ethyl-1,2,3,4-tetrahydro-2-(2-propenyl)-isoquinoline: Has an ethyl group instead of a hydrogen at the fourth position, resulting in distinct reactivity and uses.

The uniqueness of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

653604-86-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-prop-2-enyl-3,4-dihydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C12H16N2/c1-2-6-14-7-5-10-8-12(13)4-3-11(10)9-14/h2-4,8H,1,5-7,9,13H2

InChI Key

VPFQVSORVQNFIV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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